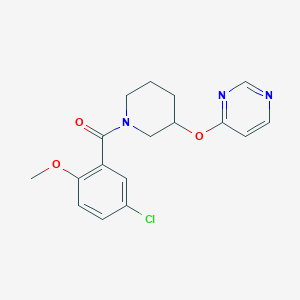
(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil, which are essential for the storage and transmission of genetic information .
The presence of a chloro and methoxyphenyl group could potentially influence the compound’s lipophilicity and therefore its ability to cross cell membranes, which could impact its bioavailability and distribution within the body .
Actividad Biológica
The compound (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.78 g/mol
- Key Functional Groups :
- Chlorinated aromatic ring
- Methoxy group
- Piperidine moiety
- Pyrimidine ether
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism involves binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Potential Targets:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptors : It can potentially bind to receptors associated with neurotransmission or cancer cell proliferation.
Pharmacological Properties
Recent studies have highlighted the following pharmacological properties of the compound:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. For instance, it has shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
- Inhibition of Enzymatic Activity : The compound has been identified as a reversible inhibitor of specific enzymes, displaying competitive inhibition characteristics in pre-incubation assays .
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of benzoylpiperidine derivatives, the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that modifications to the piperidine structure could enhance its potency, leading to compounds with IC50 values in the low nanomolar range for certain cancer types .
Case Study 2: Mechanism Elucidation
A detailed investigation using molecular docking studies provided insights into how the compound interacts with target enzymes. The binding mode suggested that structural modifications could improve interactions within the active site, leading to enhanced efficacy as an enzyme inhibitor .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O3 |
| Molecular Weight | 335.78 g/mol |
| Antiproliferative IC50 (MDA-MB-231) | 19.9 µM |
| Antiproliferative IC50 (OVCAR-3) | 75.3 µM |
| Inhibition Type | Competitive |
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)9-14(15)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLCDWZVVJBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













